molecular formula C10H12INO B14838988 3-Cyclopropoxy-2-ethyl-4-iodopyridine

3-Cyclopropoxy-2-ethyl-4-iodopyridine

Cat. No.: B14838988
M. Wt: 289.11 g/mol
InChI Key: KABAIPWGNXHVOS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-4-iodopyridine is a substituted pyridine derivative characterized by a pyridine ring with three distinct functional groups: a cyclopropoxy moiety at position 3, an ethyl group at position 2, and an iodine atom at position 3. Its IUPAC name is 3-(cyclopropyloxy)-2-ethyl-4-iodopyridine, with a molecular formula of C₁₀H₁₂INO. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. Limited peer-reviewed data on its specific applications or toxicity are available, necessitating extrapolation from structurally related compounds.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-4-iodopyridine

InChI

InChI=1S/C10H12INO/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3

InChI Key

KABAIPWGNXHVOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-3-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-2-ethyl-4-iodopyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-cyclopropoxy-2-ethyl-4-iodopyridine, we compare it with three structurally analogous pyridine derivatives (Table 1):

Table 1: Comparative Analysis of Substituted Pyridines

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopropoxy-2-ethyl-4-iodopyridine C₁₀H₁₂INO Cyclopropoxy (3), Ethyl (2), Iodo (4) 305.12 High ring strain; potential Suzuki coupling precursor
3-Methoxy-4-bromo-2-methylpyridine C₇H₈BrNO Methoxy (3), Bromo (4), Methyl (2) 218.05 Intermediate in agrochemical synthesis
4-Chloro-2-ethyl-3-propoxy-pyridine C₁₀H₁₄ClNO Propoxy (3), Ethyl (2), Chloro (4) 215.68 Lower reactivity due to bulkier alkoxy group
2-Ethyl-4-iodo-3-phenoxypyridine C₁₃H₁₂INO Phenoxy (3), Ethyl (2), Iodo (4) 349.15 Enhanced lipophilicity; antimicrobial activity

Key Findings :

Reactivity: The iodine atom in 3-cyclopropoxy-2-ethyl-4-iodopyridine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to bromo- and iodo-analogs like 3-methoxy-4-bromo-2-methylpyridine. However, the cyclopropoxy group’s ring strain may accelerate nucleophilic substitution compared to bulkier alkoxy substituents (e.g., propoxy or phenoxy groups) .

This contrasts with 2-ethyl-4-iodo-3-phenoxypyridine, where the phenoxy group increases lipophilicity but may hinder target binding.

Thermal Stability : Cyclopropoxy-substituted pyridines are less thermally stable than methoxy analogs due to strain energy, limiting their use in high-temperature applications.

Notes on Evidence and Limitations

This comparison relies on established trends in pyridine chemistry and data from analogous compounds, as peer-reviewed literature specific to the target molecule is sparse. Further experimental studies are needed to validate its physicochemical and biological properties.

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